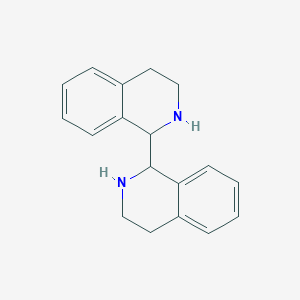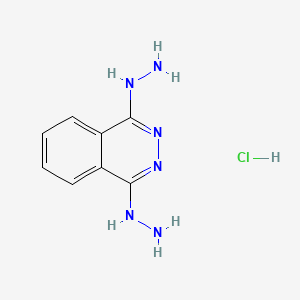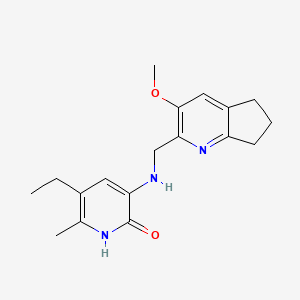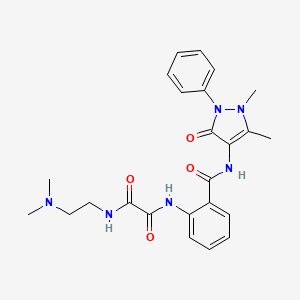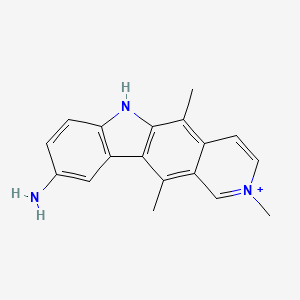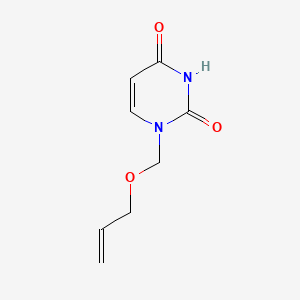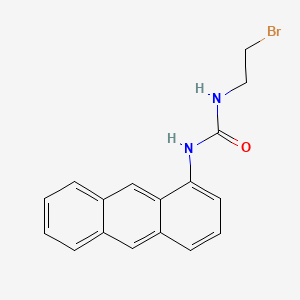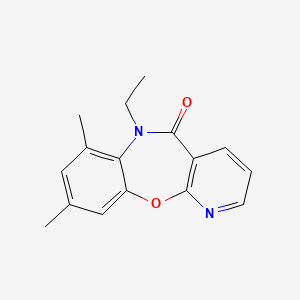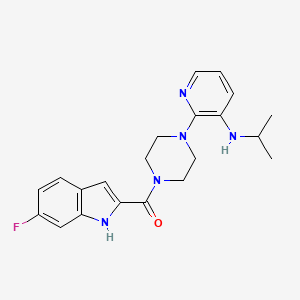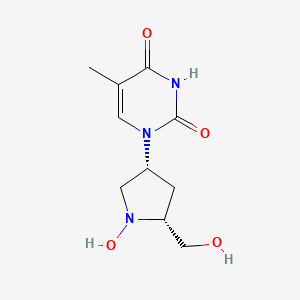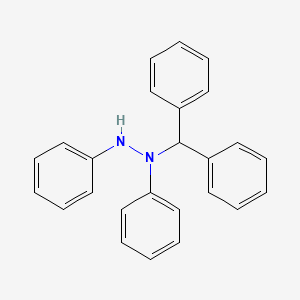
1-(Diphenylmethyl)-1,2-diphenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylmethyl)-1,2-diphenylhydrazine is an organic compound that features a hydrazine core substituted with diphenylmethyl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-1,2-diphenylhydrazine typically involves the reaction of diphenylmethyl chloride with 1,2-diphenylhydrazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods often utilize microreactors to ensure precise control over reaction conditions, leading to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Diphenylmethyl)-1,2-diphenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce various hydrazine derivatives.
Applications De Recherche Scientifique
1-(Diphenylmethyl)-1,2-diphenylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-(Diphenylmethyl)-1,2-diphenylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific pathway involved. For example, it may inhibit enzyme activity by binding to the active site or alter protein function through covalent modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethane: Shares the diphenylmethyl group but lacks the hydrazine core.
1,2-Diphenylhydrazine: Contains the hydrazine core but lacks the diphenylmethyl substitution.
Benzhydryl Compounds: Similar structural motifs with variations in substituents.
Uniqueness
1-(Diphenylmethyl)-1,2-diphenylhydrazine is unique due to the combination of the diphenylmethyl and diphenyl groups attached to the hydrazine core
Propriétés
Numéro CAS |
32812-31-0 |
|---|---|
Formule moléculaire |
C25H22N2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1-benzhydryl-1,2-diphenylhydrazine |
InChI |
InChI=1S/C25H22N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27(24-19-11-4-12-20-24)26-23-17-9-3-10-18-23/h1-20,25-26H |
Clé InChI |
YXESRKDORWIWKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N(C3=CC=CC=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)

